Magnesium tert-butoxide

Vue d'ensemble

Description

Magnesium tert-butoxide is an organometallic compound with the chemical formula (CH₃)₃COMgOC(CH₃)₃. It is a white to light grey powder that is commonly used as a strong base and nucleophile in various chemical reactions . This compound is particularly valuable in organic synthesis and industrial applications due to its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesium tert-butoxide can be synthesized through several methods. One common approach involves the reaction of magnesium with tert-butanol in the presence of a catalyst. The process typically includes the following steps :

Addition of Tertiary Butanol Ester and Catalyst: Tertiary butanol ester and a catalyst (such as butyl titanate, dimethylsulfoxide, and iodine) are added to a reaction container.

Reaction Under Nitrogen Protection: Magnesium alkoxide is added under nitrogen protection, and the mixture is heated and refluxed for 0.5 to 5 hours.

Separation and Purification: After the reaction is complete, byproducts are removed by steaming off, and the remaining mixture is filtered under reduced pressure. The filter cake is then washed and dried to obtain high-purity this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of magnesium and ethanol as initial raw materials, with mercury iodide as a catalyst . The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium tert-butoxide undergoes various types of chemical reactions, including:

Deprotonation Reactions: It is commonly used as a strong base in deprotonation reactions for organic synthesis.

Grignard Reactions: It acts as a nucleophile in Grignard reactions, facilitating the formation of carbon-carbon bonds.

Polymerization Reactions: It serves as a catalyst in polymerization reactions.

Elimination Reactions: It can be used to form less substituted alkenes in elimination reactions (E2 mechanism).

Common Reagents and Conditions

Reagents: Common reagents used with this compound include tert-butanol, Grignard reagents, and various organic substrates.

Conditions: Reactions typically occur under anhydrous conditions and may require inert atmosphere protection (e.g., nitrogen or argon) to prevent moisture and air sensitivity.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Grignard reactions, the product is often a new carbon-carbon bond, while in elimination reactions, the product is an alkene.

Applications De Recherche Scientifique

Organic Synthesis

Deprotonation Reactions

Magnesium tert-butoxide is widely employed in deprotonation reactions, which are crucial for the synthesis of various organic compounds. It acts as a strong base, enabling the removal of protons from weak acids and facilitating the formation of carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals.

Case Study: Synthesis of Adefovir

Adefovir, an antiviral medication, is synthesized using this compound as a key reagent. The compound plays a critical role in the synthetic pathway by facilitating necessary deprotonation steps, ultimately leading to the formation of the desired product .

Pharmaceutical Applications

Pharmaceutical Intermediate

As a pharmaceutical intermediate, this compound is involved in the synthesis of various drugs. Its ability to participate in deprotonation reactions makes it valuable for creating active pharmaceutical ingredients (APIs) that require precise chemical transformations.

Research Findings

Studies have shown that this compound can enhance the efficiency of certain synthetic routes in pharmaceutical chemistry, leading to higher yields and purities of target compounds .

Due to its reactivity with water and sensitivity to air, this compound must be stored under dry inert gas conditions. It is incompatible with bases and oxidizing agents, necessitating careful handling protocols to avoid hazardous reactions .

Mécanisme D'action

The mechanism of action of magnesium tert-butoxide involves its role as a strong base and nucleophile. In deprotonation reactions, it abstracts a proton from the substrate, generating a reactive intermediate that can undergo further transformations . In Grignard reactions, it facilitates the formation of carbon-carbon bonds by acting as a nucleophile . The bulkiness of the tert-butoxide group also makes it a poor nucleophile in substitution reactions, favoring elimination reactions instead .

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium tert-butoxide: Similar in structure and reactivity, but potassium tert-butoxide is often used in elimination reactions due to its strong basicity and bulkiness.

Sodium tert-butoxide: Another strong base, but with slightly different reactivity and solubility properties.

Magnesium ethoxide: Similar in function but less bulky, making it more nucleophilic and less selective in elimination reactions.

Uniqueness

Magnesium tert-butoxide is unique due to its combination of strong basicity and bulkiness, which makes it particularly effective in selective deprotonation and elimination reactions. Its use as a catalyst in polymerization and oxidation reactions also sets it apart from other similar compounds .

Activité Biologique

Magnesium tert-butoxide (Mg(t-BuO)₂) is an organomagnesium compound widely recognized for its applications in organic synthesis, particularly as a reagent in deprotonation reactions and as a pharmaceutical intermediate. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₈MgO₂

- Molecular Weight : 162.41 g/mol

- Appearance : White to light yellow solid

- Solubility : Reacts with water; soluble in organic solvents.

This compound is sensitive to moisture and air, requiring storage under inert conditions to maintain stability .

Applications in Organic Synthesis

This compound is primarily utilized in:

- Deprotonation Reactions : It acts as a strong base, facilitating the removal of protons from weak acids.

- Pharmaceutical Synthesis : Employed as an intermediate in the synthesis of various pharmaceuticals, including antiviral agents like adefovir .

The biological activity of this compound can be attributed to its role as a catalyst in several biochemical processes. Its ability to deprotonate compounds allows it to participate in various reactions that can lead to the formation of biologically active molecules.

- Enzyme Inhibition : this compound has been shown to influence enzyme activity by altering substrate availability through deprotonation.

- Antimicrobial Properties : Some studies suggest that organomagnesium compounds can exhibit antimicrobial activity, although specific data on this compound is limited.

Case Studies and Research Findings

- Synthesis of Adefovir :

-

Antibacterial Activity :

- While direct studies on this compound's antibacterial properties are scarce, related organomagnesium compounds have shown potential against various bacterial strains. This suggests that this compound may also possess similar properties when used in specific formulations.

- Catalytic Efficiency :

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

32149-57-8 |

|---|---|

Formule moléculaire |

C4H10MgO |

Poids moléculaire |

98.43 g/mol |

Nom IUPAC |

magnesium;2-methylpropan-2-olate |

InChI |

InChI=1S/C4H10O.Mg/c1-4(2,3)5;/h5H,1-3H3; |

Clé InChI |

YJEURMNULDBJRQ-UHFFFAOYSA-N |

SMILES |

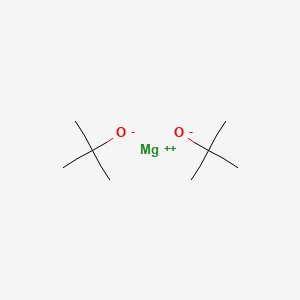

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2] |

SMILES canonique |

CC(C)(C)O.[Mg] |

Key on ui other cas no. |

32149-57-8 |

Pictogrammes |

Flammable; Corrosive; Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.